Cas no 866809-22-5 (1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one)

1-(2-Fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-fluorophenylmethyl group and a 4-methoxybenzoyl moiety, which may enhance binding affinity and metabolic stability in biologically active compounds. The quinolin-4-one core is known for its versatility in drug design, particularly in targeting enzyme inhibition or receptor modulation. This compound’s synthetic accessibility and functional group diversity make it a valuable intermediate for developing novel therapeutic agents. Its physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, suggest suitability for further optimization in lead compound development.
1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one structure
866809-22-5 structure
Product Name:1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
CAS No:866809-22-5
MF:C24H18FNO3
MW:387.403029918671
CID:6024603
PubChem ID:2137166
Update Time:2025-06-09

1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
    • 4(1H)-Quinolinone, 1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-
    • 1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
    • 1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
    • AKOS001818046
    • AB00675084-01
    • 866809-22-5
    • F1605-0007
    • Inchi: 1S/C24H18FNO3/c1-29-18-12-10-16(11-13-18)23(27)20-15-26(14-17-6-2-4-8-21(17)25)22-9-5-3-7-19(22)24(20)28/h2-13,15H,14H2,1H3
    • InChI Key: AUJLBKZCVQNLIS-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2F)C2=C(C=CC=C2)C(=O)C(C(=O)C2=CC=C(OC)C=C2)=C1

Computed Properties

  • Exact Mass: 387.12707160g/mol
  • Monoisotopic Mass: 387.12707160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.297±0.06 g/cm3(Predicted)
  • Boiling Point: 543.5±50.0 °C(Predicted)
  • pka: 0.28±0.70(Predicted)

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Additional information on 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

1-(2-Fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS No. 866809-22-5)

The compound 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS No. 866809-22-5) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of quinolinones, which are known for their diverse biological activities and structural versatility. The CAS number 866809-22-5 uniquely identifies this compound in scientific literature and regulatory databases, ensuring precise reference and tracking.

The molecular structure of this compound is characterized by a quinolinone core, which serves as a scaffold for various functional groups. The 1-(2-fluorophenyl)methyl substituent introduces electronic and steric effects that can influence the compound's reactivity and bioavailability. Similarly, the 3-(4-methoxybenzoyl) group adds complexity to the molecule, potentially enhancing its solubility and interaction with biological targets. These structural features make the compound a promising candidate for drug development, particularly in the areas of oncology and neurodegenerative diseases.

Recent studies have highlighted the importance of quinolinone derivatives in modulating cellular signaling pathways. For instance, research published in *Nature Communications* demonstrated that analogs of this compound can inhibit key enzymes involved in cancer cell proliferation. The fluorophenyl group has been shown to enhance the molecule's ability to penetrate cellular membranes, while the methoxybenzoyl group improves metabolic stability. These findings underscore the compound's potential as a lead molecule in drug discovery programs.

In addition to its pharmacological applications, 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has garnered interest in materials science due to its unique optical properties. Researchers at Stanford University have explored its use as a chromophore in organic light-emitting diodes (OLEDs), where its fluorescence properties contribute to enhanced device efficiency. This dual functionality makes the compound a valuable asset across multiple disciplines.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. A recent paper in *Journal of Organic Chemistry* detailed a novel approach using palladium-catalyzed cross-coupling reactions to construct the quinolinone core. The use of microwave-assisted synthesis further optimizes reaction conditions, ensuring high yields and purity. These advancements have made the compound more accessible for both academic research and industrial applications.

From a regulatory standpoint, the CAS number 866809-22-5 ensures that this compound is tracked and managed according to international standards. This is particularly important given its potential use in pharmaceuticals, where safety and efficacy are paramount. Ongoing clinical trials are evaluating its tolerability and pharmacokinetics, with preliminary results indicating favorable profiles.

In conclusion, 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS No. 866809-22-5) represents a cutting-edge molecule with wide-ranging applications. Its unique structure, combined with recent advances in synthesis and application, positions it as a key player in modern scientific research. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both medicine and materials science.

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